molecular formula C11H13ClO3 B1598209 3,5-Diethoxybenzoyl chloride CAS No. 347913-16-0

3,5-Diethoxybenzoyl chloride

Cat. No.: B1598209
CAS No.: 347913-16-0
M. Wt: 228.67 g/mol
InChI Key: JHDNGEJBXLHONS-UHFFFAOYSA-N
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Description

3,5-Diethoxybenzoyl chloride is an organic compound with the molecular formula C11H13ClO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two ethoxy groups at the 3 and 5 positions. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions.

Mechanism of Action

Mode of Action

3,5-Diethoxybenzoyl chloride, like other acyl chlorides, is highly reactive due to the good leaving group (Cl-). It can undergo nucleophilic acyl substitution reactions with various nucleophiles, leading to the formation of esters, amides, and other derivatives .

Action Environment

Environmental factors such as pH, temperature, and the presence of nucleophiles can significantly influence the reactivity and stability of this compound . For instance, in acidic or neutral conditions, it may remain relatively stable, while in basic conditions, it would be expected to react rapidly.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Diethoxybenzoyl chloride can be synthesized through the chlorination of 3,5-diethoxybenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diethoxybenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3,5-diethoxybenzoic acid and hydrochloric acid.

    Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 3,5-diethoxybenzoyl group into aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Hydrolysis: The reaction is carried out in aqueous or aqueous-organic solvents under mild conditions.

    Friedel-Crafts Acylation: The reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions.

Major Products Formed:

    Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.

    3,5-Diethoxybenzoic Acid: Formed through hydrolysis.

    Aromatic Ketones: Formed through Friedel-Crafts acylation.

Scientific Research Applications

3,5-Diethoxybenzoyl chloride has several applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Medicinal Chemistry: This compound is used in the development of new drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.

    Biological Research: this compound is used in the modification of biomolecules for studying their structure and function.

Comparison with Similar Compounds

    3,5-Dimethoxybenzoyl Chloride: Similar in structure but with methoxy groups instead of ethoxy groups.

    3,4,5-Trimethoxybenzoyl Chloride: Contains three methoxy groups on the benzene ring.

    2,4-Dimethoxybenzoyl Chloride: Substituted with methoxy groups at the 2 and 4 positions.

Uniqueness: 3,5-Diethoxybenzoyl chloride is unique due to the presence of ethoxy groups, which can influence its reactivity and the properties of the resulting products. The ethoxy groups can provide different steric and electronic effects compared to methoxy groups, leading to variations in reaction outcomes and applications.

Properties

IUPAC Name

3,5-diethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-14-9-5-8(11(12)13)6-10(7-9)15-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDNGEJBXLHONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402102
Record name 3,5-Diethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347913-16-0
Record name 3,5-Diethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Diethoxybenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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